N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride
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Overview
Description
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a naphthylacetamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride typically involves the reaction of 2-naphthylacetic acid with 2-amino-1-cyclohexylethanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-1-cyclohexylethyl)-N,N-dimethylamine
- 2-amino-1-cyclohexylethanol
- 5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline derivatives
Uniqueness
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an amino group, and a naphthylacetamide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9-12,17,19H,1-3,7-8,13-14,21H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFFCJYZIJVDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)CC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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